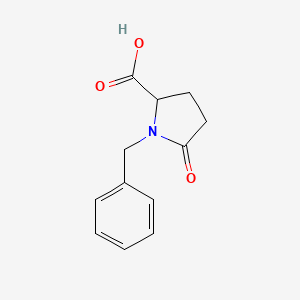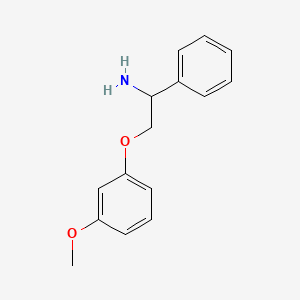![molecular formula C7H10O3 B2710051 2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2416229-57-5](/img/structure/B2710051.png)
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is a type of carboxylic acid that has a bicyclic structure . The compound is part of a class of molecules that are often used in organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Molecular Structure Analysis
The molecular structure of “2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid” is characterized by a bicyclic structure . The InChI code for this compound is 1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) .
Physical And Chemical Properties Analysis
The molecular weight of “2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid” is 142.15 . The compound is a powder and it is stored at a temperature of 4 degrees Celsius .
Applications De Recherche Scientifique
Crystal Structure and Network Formation
The oxabicycloheptane compound's crystal structure and its ability to form two-dimensional networks through hydrogen bonding have been studied. This structural analysis is crucial for understanding the material properties and potential applications in materials science (Kelly et al., 2012).
Synthesis of Conformationally Restricted Analogs
Research on the synthesis of 2-azabicycloheptane-1-carboxylic acid and its analogs is significant. These compounds are vital for developing new molecules with potential applications in medicinal chemistry and drug discovery (Radchenko et al., 2009).
Enantiopure Analogues Synthesis
The synthesis of enantiopure 2-hydroxy-7-azabicycloheptane-1-carboxylic acids, analogues of 3-hydroxyproline, has been explored. These studies are crucial for developing pharmaceuticals and understanding stereochemistry in organic compounds (Avenoza et al., 2002).
Aza-Diels-Alder Reactions in Aqueous Solution
Research on Aza-Diels-Alder reactions of chiral iminium ions with cyclopentadiene leading to methyl and ethyl 2-azabicycloheptane-3-carboxylates derivatives provides insights into asymmetric synthesis, crucial in pharmaceutical chemistry (Waldmann & Braun, 1991).
Synthesis of Tetrahydrofuran-Dicarboxylic Acid Derivatives
Efficient synthesis methods for 2-substituted tetrahydrofuran-dicarboxylic acid derivatives have been developed, starting from norborneol. These methods are essential for creating novel compounds with potential applications in various scientific fields (Wang et al., 2001).
Unnatural Amino Acid Synthesis
Studies on the synthesis of 3-azabicycloheptane-1-carboxylic acid, an unnatural amino acid, highlight its potential as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Medicinal Chemistry Applications
The synthesis of structurally novel morpholine amino acids demonstrates their potential as compact modules in medicinal chemistry, potentially influencing the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIPTPMAUHSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (2Z)-4-chloro-2-[(4-methylphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2709976.png)
![4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide](/img/structure/B2709977.png)
![N-benzyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2709979.png)


![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-morpholinoethanone](/img/structure/B2709984.png)


![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2709990.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)